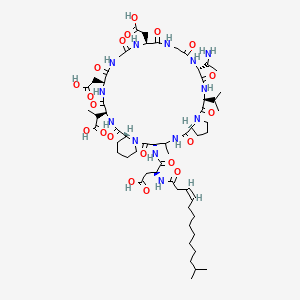
Tsushimycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tsushimycin is a peptide antibiotic that exhibits antitrypanosomal activity.
科学的研究の応用
Structure and Mechanism of Action
Tsushimycin consists of a cyclodecapeptide core, an exocyclic amino acid, and a fatty-acid residue, adopting a saddle-like conformation stabilized by calcium ions. This structure facilitates its interaction with bacterial membranes, which is crucial for its antimicrobial activity . The binding of calcium ions is essential for its function, as it allows this compound to form dimers that can effectively disrupt bacterial cell membranes .
Antimicrobial Activity
1. Antitrypanosomal Properties
This compound has demonstrated significant antitrypanosomal activity against Trypanosoma brucei, the causative agent of sleeping sickness. In studies comparing this compound with traditional treatments like suramin, it was found to possess moderate efficacy. The in vitro IC50 values indicate that while this compound is less potent than suramin, it still holds promise as a potential treatment option, especially in cases where resistance to conventional drugs is observed .
Table 1: Antitrypanosomal Activity of this compound Compared to Suramin
| Compound | IC50 (ng/ml) | Selectivity Index (SI) |
|---|---|---|
| This compound | 300 | 8 |
| Suramin | 50 | 4 |
2. Antimicrobial Spectrum
This compound exhibits broad-spectrum antimicrobial activity against various Gram-positive bacteria. Its mechanism involves disrupting cell membrane integrity, making it effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity Studies
While evaluating the therapeutic potential of this compound, cytotoxicity against mammalian cells is a critical consideration. Studies have shown that this compound possesses a higher selectivity index compared to traditional antibiotics, indicating a favorable therapeutic window .
Table 2: Cytotoxicity of this compound on MRC-5 Cells
| Compound | IC50 (ng/ml) |
|---|---|
| This compound | 2550 |
| Suramin | 500 |
Potential Applications in Drug Development
1. Novel Antiviral Candidates
Recent research has explored the potential of this compound as an antiviral agent against SARS-CoV-2. Its structural similarity to other lipopeptides that exhibit antiviral properties suggests that this compound may inhibit viral replication through similar mechanisms .
2. Biosynthetic Gene Cluster Exploration
The genomic mining for biosynthetic gene clusters related to this compound production has opened avenues for discovering novel antimicrobial compounds. This approach leverages the genetic information from soil bacteria to identify and synthesize new lipopeptides with enhanced efficacy and reduced toxicity .
Case Studies
Case Study 1: Efficacy Against Trypanosomiasis
In a controlled study involving ICR mice infected with Trypanosoma brucei, this compound was administered over four consecutive days. The results indicated a significant reduction in parasitemia levels compared to untreated controls, supporting its potential use as a therapeutic agent in trypanosomiasis .
Case Study 2: Antimicrobial Resistance
A study evaluating the effectiveness of this compound against MRSA strains highlighted its ability to maintain antimicrobial activity despite increasing resistance patterns observed with conventional antibiotics. This positions this compound as a candidate for further development in combating resistant bacterial infections .
特性
CAS番号 |
11054-63-0 |
|---|---|
分子式 |
C59H93N13O20 |
分子量 |
1304.464 |
IUPAC名 |
(3S)-4-[[(3S,7S,13S,16R,22S,28S,31S,34R)-16-(1-aminoethyl)-31-(1-carboxyethyl)-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-12-methyltridec-3-enoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H93N13O20/c1-30(2)19-14-12-10-8-9-11-13-15-22-40(73)64-37(27-45(80)81)52(84)70-49-34(7)63-53(85)39-21-18-24-72(39)57(89)46(31(3)4)68-56(88)48(33(6)60)67-42(75)29-62-50(82)35(25-43(76)77)65-41(74)28-61-51(83)36(26-44(78)79)66-55(87)47(32(5)59(91)92)69-54(86)38-20-16-17-23-71(38)58(49)90/h13,15,30-39,46-49H,8-12,14,16-29,60H2,1-7H3,(H,61,83)(H,62,82)(H,63,85)(H,64,73)(H,65,74)(H,66,87)(H,67,75)(H,68,88)(H,69,86)(H,70,84)(H,76,77)(H,78,79)(H,80,81)(H,91,92)/b15-13-/t32?,33?,34?,35-,36-,37-,38+,39-,46-,47-,48+,49-/m0/s1 |
InChIキー |
BYWOWQCRVFUOLF-AQZAFBPESA-N |
SMILES |
O=C(O)C[C@H](NC(C/C=C\CCCCCCCC(C)C)=O)C(N[C@@H](C(C)NC([C@]1([H])CCCN1C([C@H](C(C)C)NC([C@@H](C(N)C)NC(CNC([C@H](CC(O)=O)NC(CNC([C@H](CC(O)=O)NC([C@H](C(C(O)=O)C)N2)=O)=O)=O)=O)=O)=O)=O)=O)C(N3CCCC[C@]3([H])C2=O)=O)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Tsushimycin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















